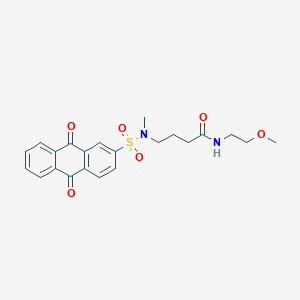
N-(2-cyclohexyl-2-hydroxyethyl)-2-(naphthalen-2-yloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyclohexyl-2-hydroxyethyl)-2-(naphthalen-2-yloxy)acetamide, also known as NCHE-NAP, is a synthetic compound with a variety of applications in scientific research. NCHE-NAP is used in many different types of experiments as a tool to study the effects of various compounds on biological systems. It is a non-toxic compound that has been shown to be effective in a variety of laboratory experiments. NCHE-NAP can be used to study the effects of various compounds on cellular metabolism, protein expression, gene expression, and other biochemical processes.
Applications De Recherche Scientifique
N-(2-cyclohexyl-2-hydroxyethyl)-2-(naphthalen-2-yloxy)acetamide has a variety of applications in scientific research. It is used to study the effects of various compounds on cellular metabolism, protein expression, gene expression, and other biochemical processes. It is also used to study the effects of various compounds on the structure and function of proteins, as well as the effects of various compounds on the structure and function of cells. This compound is also used to study the effects of various compounds on the structure and function of tissues and organs.
Mécanisme D'action
The mechanism of action of N-(2-cyclohexyl-2-hydroxyethyl)-2-(naphthalen-2-yloxy)acetamide is not fully understood. However, it is believed that the compound binds to proteins in the cell and modifies their structure and function. It is also believed that this compound modulates the activity of certain enzymes involved in cellular metabolism and gene expression.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of certain enzymes involved in cellular metabolism and gene expression. It has also been shown to modulate the expression of certain proteins involved in the regulation of cell growth and differentiation. Additionally, this compound has been shown to affect the structure and function of proteins involved in the regulation of cellular processes such as apoptosis and cell cycle progression.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-cyclohexyl-2-hydroxyethyl)-2-(naphthalen-2-yloxy)acetamide has several advantages for lab experiments. It is a non-toxic compound that is easily synthesized and can be used in a variety of experiments. Additionally, it has been shown to be effective in a variety of laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. For example, it is not a very specific compound and can bind to a variety of proteins and enzymes, making it difficult to determine the exact mechanism of action.
Orientations Futures
There are several potential future directions for the use of N-(2-cyclohexyl-2-hydroxyethyl)-2-(naphthalen-2-yloxy)acetamide in scientific research. One potential direction is the use of this compound to study the effects of various compounds on the structure and function of proteins involved in the regulation of cell growth and differentiation. Additionally, this compound could be used to study the effects of various compounds on the regulation of cell cycle progression and apoptosis. Another potential direction is the use of this compound to study the effects of various compounds on gene expression and protein expression. Additionally, this compound could be used to study the effects of various compounds on the structure and function of tissues and organs. Finally, this compound could be used to study the effects of various compounds on the structure and function of cells.
Méthodes De Synthèse
N-(2-cyclohexyl-2-hydroxyethyl)-2-(naphthalen-2-yloxy)acetamide is synthesized from a variety of reagents and catalysts. The synthesis of this compound involves the reaction of an amide, such as 2-cyclohexyl-2-hydroxyethyl acetamide, with a naphthalen-2-yloxyacetamide. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is typically performed at room temperature and can be completed in a few hours.
Propriétés
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c22-19(16-7-2-1-3-8-16)13-21-20(23)14-24-18-11-10-15-6-4-5-9-17(15)12-18/h4-6,9-12,16,19,22H,1-3,7-8,13-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHOKYMLJJIDOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)COC2=CC3=CC=CC=C3C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3Z)-3-[(3-chlorophenyl)methylidene]-1H,2H,3H,5H-pyrrolo[1,2-a]quinazolin-5-one](/img/structure/B6495156.png)
![2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B6495164.png)


![ethyl 2-[3-(morpholine-4-sulfonyl)benzamido]-1,3-benzothiazole-6-carboxylate](/img/structure/B6495199.png)
![3-[(2-fluorophenyl)methyl]-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6495204.png)

![N-(4-acetamidophenyl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B6495217.png)
![N-(2-cyclohexyl-2-hydroxyethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6495222.png)

![1-(2-ethoxyphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B6495250.png)
![2-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-N-(4-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B6495253.png)
![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B6495254.png)